Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of thiophene derivatives, including 2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions, often utilizing catalysts and reagents such as potassium t-butoxide under microwave irradiation .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE, like other thiophene derivatives, has significant applications in scientific research. It is utilized in medicinal chemistry for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Thiophene derivatives are a broad class of compounds with diverse structures and properties. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . What sets 2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct pharmacological and material properties .
Properties
Molecular Formula |
C19H20N2O7S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7S/c1-5-27-18(23)14-11(4)15(19(24)28-6-2)29-17(14)20-16(22)12-7-8-13(21(25)26)10(3)9-12/h7-9H,5-6H2,1-4H3,(H,20,22) |
InChI Key |
ATSLTELADUWZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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